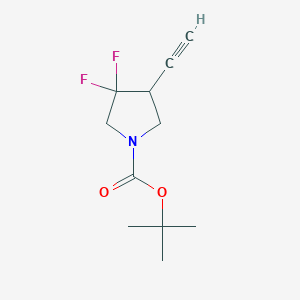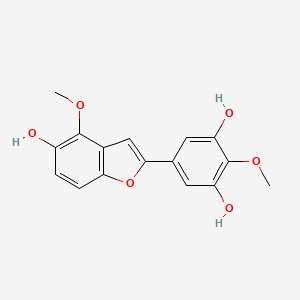
GnetifolinA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GnetifolinA: is a naturally occurring compound isolated from the plant genus Gnetum. This genus is part of the Gnetaceae family, which includes several species known for their medicinal properties. This compound has garnered attention due to its potential therapeutic benefits, particularly in the fields of oncology and immunology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinA involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of cyclization reactions. This is often achieved using a combination of organic solvents and catalysts under controlled temperature and pressure conditions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are crucial for enhancing the biological activity of the compound. Common reagents used in these steps include halogenating agents, oxidizing agents, and reducing agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Raw Material Preparation: Sourcing and preparation of high-quality raw materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Implementation of stringent purification and quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
GnetifolinA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which are often more biologically active.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its versatility in drug design.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in different therapeutic areas.
科学研究应用
GnetifolinA has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential as an anti-cancer agent, immunomodulator, and anti-inflammatory compound.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of GnetifolinA involves several molecular targets and pathways:
Molecular Targets: this compound interacts with various proteins and enzymes, including kinases and transcription factors, modulating their activity.
Pathways: It influences key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the NF-κB pathway, which plays a role in inflammation and immune response.
相似化合物的比较
GnetifolinA is often compared with other compounds from the Gnetum genus and related families:
GnetifolinB: Similar in structure but with different functional groups, leading to distinct biological activities.
Resveratrol: A well-known compound from the same family, known for its antioxidant properties.
Epigallocatechin gallate (EGCG): Found in green tea, shares some anti-cancer properties with this compound but differs in its molecular targets and pathways.
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic benefits. Its unique chemical structure and versatile reactivity make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanisms of action and to explore its potential in clinical applications.
属性
分子式 |
C16H14O6 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC 名称 |
5-(5-hydroxy-4-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C16H14O6/c1-20-15-9-7-14(22-13(9)4-3-10(15)17)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 |
InChI 键 |
SRXHHWCVHHSPBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1C=C(O2)C3=CC(=C(C(=C3)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


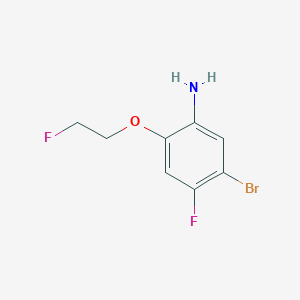

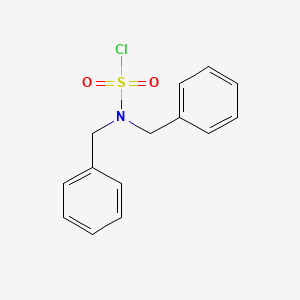
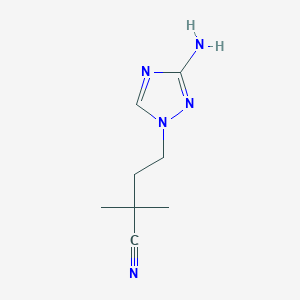
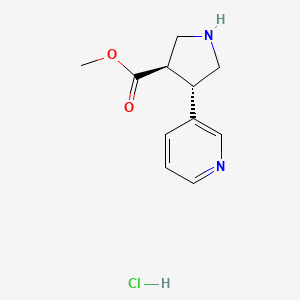
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
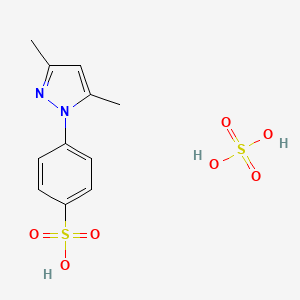

![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
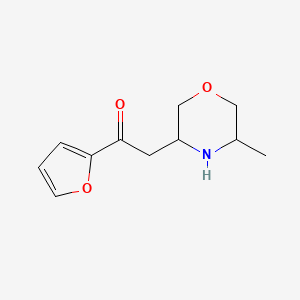
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
